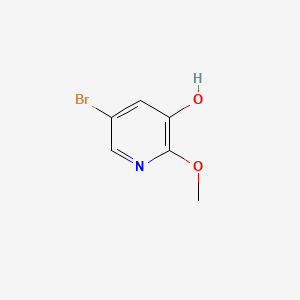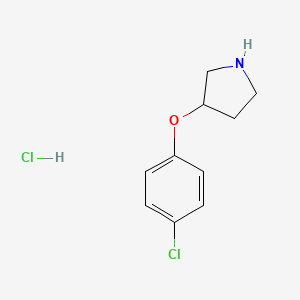
3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It has a molecular weight of 234.12 . The compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds like 3-(4-Chlorophenoxy)pyrrolidine hydrochloride often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the efficient exploration of the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a 4-chlorophenoxy group . The InChI code for this compound is 1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 .Physical And Chemical Properties Analysis
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an oil at room temperature . It has a melting point of 135-138°C .Wissenschaftliche Forschungsanwendungen
Pyrrolidine as a Versatile Scaffold in Drug Discovery
3-(4-Chlorophenoxy)pyrrolidine hydrochloride incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle that is extensively utilized in medicinal chemistry for developing compounds aimed at treating human diseases. The significance of pyrrolidine and its derivatives in drug discovery is attributed to several factors. Firstly, the sp3-hybridization allows efficient exploration of the pharmacophore space. Secondly, it contributes to the stereochemistry of the molecule. Lastly, the non-planarity of the ring enhances three-dimensional coverage through a phenomenon known as "pseudorotation." This review focuses on bioactive molecules characterized by the pyrrolidine ring, discussing their target selectivity, synthetic strategies, and the influence of steric factors on biological activity. The differentiation of biological profiles of drug candidates based on stereoisomers and spatial orientation of substituents is highlighted, underlining the versatility of the pyrrolidine scaffold in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Another significant area of application for pyrrolidine derivatives is in the development of pyrrolidone-based surfactants. As the alkyl group of N-alkylated pyrrolidones is extended, these compounds exhibit important surface-active properties. They can interact synergistically with anionic surfactants, a capability grounded in the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of a pseudoquaternary ammonium ion that pairs with large anions, stabilizing the ion pair through hydrophobic bonding between alkyl chains. Pyrrolidone derivatives, due to their versatility, enhance the performance of a variety of surfactant structures, improving water solubility, compatibility, and solvency, while usually reducing toxicity. This review consolidates information on the chemistry of selected surface-active pyrrolidone derivatives and their industrial and academic significance (Login, 1995).
Safety And Hazards
The safety data sheet for 3-(4-Chlorophenoxy)pyrrolidine hydrochloride indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for research on 3-(4-Chlorophenoxy)pyrrolidine hydrochloride and similar compounds are promising. The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates . The elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCARMEKAIGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702115 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
28491-02-3 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

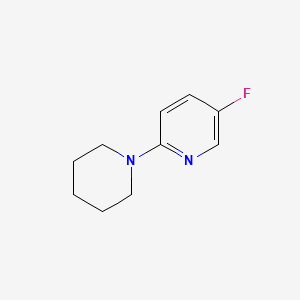
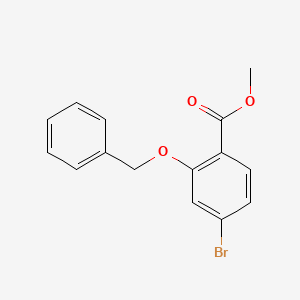

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

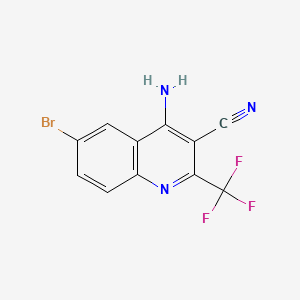
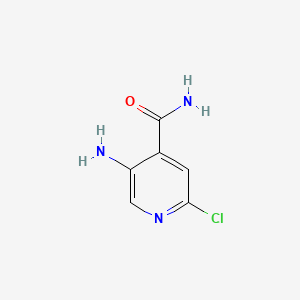
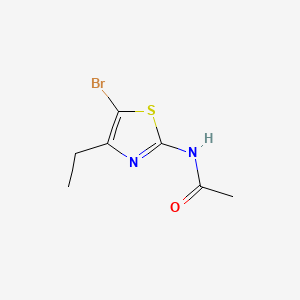
![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)

